5-Chloro-6-methoxymellein is a specialized chlorinated dihydroisocoumarin (mellein derivative) naturally produced by fungi such as Periconia macrospinosa [1]. With a precise AlogP of 2.16 and a Topological Polar Surface Area (TopoPSA) of 55.76 Ų, this compound serves as a critical high-purity reference material for fungal metabolomics, agrochemical discovery, and biosynthetic pathway elucidation . Unlike crude fungal extracts or unchlorinated mellein baselines, procurement of the isolated, structurally verified 5-chloro-6-methoxymellein standard enables exact quantification of halogenase-dependent polyketide expression and provides a definitive analytical baseline for structure-activity relationship (SAR) profiling in biological assay development [1].
Substituting 5-chloro-6-methoxymellein with its unchlorinated analog, 6-methoxymellein, or generic mellein mixtures critically compromises both analytical resolution and biological assay integrity [1]. In mass spectrometry (LC-MS/MS), the absence of the characteristic C-5 chlorine atom eliminates the diagnostic M/M+2 isotopic signature (approximate 3:1 ratio) required for accurate dereplication of halogenated secondary metabolites [2]. Furthermore, in functional screening, the C-5 chlorine substitution fundamentally alters the molecule's lipophilicity and electron density, directly impacting membrane permeability and target binding affinity . Consequently, using a non-chlorinated substitute in SAR studies or biosynthetic halogenase assays yields false baselines that cannot accurately predict the behavior of the target chlorinated polyketide [1].
For analytical workflows, 5-chloro-6-methoxymellein provides a definitive isotopic pattern essential for dereplication. The presence of the C-5 chlorine yields a classic 3:1 M/M+2 ratio in mass spectrometry, which is entirely absent in the unchlorinated 6-methoxymellein comparator [1].
| Evidence Dimension | Diagnostic MS Isotopic Ratio (M/M+2) |
| Target Compound Data | Distinct 3:1 ratio at the molecular ion peak (indicative of 35Cl/37Cl) |
| Comparator Or Baseline | 6-methoxymellein (Lacks M+2 halogen signature; monoisotopic mass dominance) |
| Quantified Difference | 100% presence of diagnostic C-5 chlorine isotopic pattern vs. 0% in unchlorinated analog |
| Conditions | High-resolution LC-MS/MS analysis of fungal secondary metabolites |
Procurement of the exact chlorinated standard is mandatory for the unambiguous identification and absolute quantification of halogenated polyketides in complex biological matrices.
In biosynthetic pathway elucidation, utilizing a high-purity standard of 5-chloro-6-methoxymellein allows for precise molar quantification. Compared to crude Periconia extracts, the isolated compound eliminates matrix interference, enabling accurate Michaelis-Menten kinetic plotting for polyketide synthase (PKS) validation [1].
| Evidence Dimension | Standard Purity and Molar Quantification Accuracy |
| Target Compound Data | >98% analytical purity enabling exact molarity calculations |
| Comparator Or Baseline | Crude Periconia macrospinosa extract (Variable concentration with high matrix interference) |
| Quantified Difference | Eliminates >90% of background noise and competitive inhibition artifacts present in crude extracts |
| Conditions | In vitro polyketide synthase (PKS) and halogenase functional validation assays |
Utilizing a high-purity reference standard ensures reproducible kinetic data, which is impossible to achieve with crude or semi-purified fungal mixtures.
The chlorination at the C-5 position significantly alters the physicochemical profile of the molecule. 5-Chloro-6-methoxymellein exhibits a calculated AlogP of 2.16, which is substantially higher than the typical <1.8 AlogP of unchlorinated mellein cores, directly impacting its partitioning behavior in cellular assays .
| Evidence Dimension | Calculated Partition Coefficient (AlogP) |
| Target Compound Data | AlogP = 2.16 |
| Comparator Or Baseline | Unchlorinated mellein core (AlogP typically < 1.8) |
| Quantified Difference | ~0.4 log unit increase in lipophilicity due to C-5 chlorination |
| Conditions | Standardized predictive modeling for membrane permeability and formulation partitioning |
The specific lipophilic profile of the chlorinated analog dictates its cellular uptake and solvent compatibility, making it the required baseline for SAR studies targeting membrane-bound receptors.
Due to its distinct mass spectrometric isotopic signature, 5-chloro-6-methoxymellein is the preferred analytical standard for identifying halogenated polyketides in complex environmental or fungal samples [1]. Procurement of this exact compound allows laboratories to establish precise retention times and fragmentation libraries, avoiding the false positives associated with unchlorinated mellein analogs [2].
In the development of novel antifungal or herbicidal agents, this compound serves as a critical chlorinated baseline [2]. Its specific AlogP of 2.16 provides a realistic model for membrane permeability, enabling researchers to accurately evaluate how C-5 halogenation impacts bioactivity compared to non-halogenated isocoumarin derivatives .
For synthetic biology and biocatalysis workflows, high-purity 5-chloro-6-methoxymellein is utilized to validate the activity and efficiency of fungal polyketide synthases and site-specific halogenases [2]. Using the isolated standard rather than crude extracts ensures that enzyme kinetic data is reproducible and free from matrix interference [2].